2-Bromo-5-formylthiazole

Overview

Description

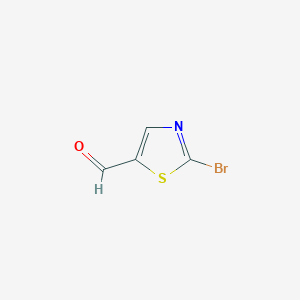

2-Bromo-5-formylthiazole (CAS: 464192-28-7) is a brominated thiazole derivative with the molecular formula C₄H₂BrNOS and a molecular weight of 193.03 g/mol. Its IUPAC name is 2-bromo-1,3-thiazole-5-carbaldehyde, and it features a thiazole ring substituted with a bromine atom at position 2 and a formyl group (-CHO) at position 5 . The SMILES notation BrC1=NC=C(S1)C=O highlights its planar heterocyclic structure, which enables diverse reactivity, particularly at the aldehyde group .

This compound is commercially available (e.g., Thermo Scientific, Santa Cruz Biotechnology) and is primarily used as a synthetic intermediate in organic and medicinal chemistry . Its aldehyde group facilitates nucleophilic additions and condensations, making it valuable for constructing complex heterocycles or pharmaceutical precursors .

Preparation Methods

Primary Synthesis via Dess-Martin Periodane Oxidation

Reaction Scheme and Mechanism

The most efficient route involves oxidizing (2-bromothiazol-5-yl)methanol to 2-bromo-5-formylthiazole using Dess-Martin periodane (DMP), a hypervalent iodine reagent. DMP selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids, critical for preserving the formyl group’s integrity .

Step-by-Step Procedure

-

Reagent Setup : In a 500 mL round-bottom flask, dissolve (2-bromothiazol-5-yl)methanol (20 g, 103 mmol) in dichloromethane (200 mL).

-

Oxidation : Add DMP (46 g, 103 mmol) in portions at 0°C to control exothermicity.

-

Stirring : React at room temperature for 2 hours, monitored by TLC.

-

Workup : Concentrate under vacuum and purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:20 to 1:10) .

Optimization and Yield

-

Solvent : Dichloromethane ensures reagent solubility and mild reaction conditions.

-

Stoichiometry : Equimolar DMP and substrate prevent side reactions.

-

Yield : 18 g (91%) of white crystalline solid, confirmed by GC purity ≥96.0% .

| Parameter | Value | Source |

|---|---|---|

| Starting Material | (2-bromothiazol-5-yl)methanol | |

| Reagent | Dess-Martin periodane | |

| Solvent | Dichloromethane | |

| Temperature | 0°C to room temperature | |

| Time | 2 hours | |

| Yield | 91% | |

| Melting Point | 111–114°C |

Alternative Synthetic Approaches

One-Pot Thiazole Assembly

Critical Analysis of Methodologies

Advantages of Dess-Martin Oxidation

-

Selectivity : Avoids over-oxidation, unlike Cr- or Mn-based reagents.

-

Scalability : Column-free concentration and straightforward purification.

-

Reproducibility : Consistent yields >90% in industrial settings .

Limitations and Challenges

-

Cost : DMP is expensive compared to traditional oxidants.

-

Substrate Availability : (2-bromothiazol-5-yl)methanol requires multi-step synthesis.

Physicochemical Characterization

Post-synthesis analysis confirms structural fidelity:

Chemical Reactions Analysis

2-Bromo-5-formylthiazole undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5-formylthiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research has shown its potential in the development of drugs targeting specific enzymes or receptors.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-formylthiazole involves its interaction with various molecular targets. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the formyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Thiazole derivatives with bromine and other substituents exhibit distinct physicochemical properties and applications. Below is a detailed comparison of 2-bromo-5-formylthiazole with structurally related compounds:

Substituent-Driven Reactivity and Properties

2-Bromo-5-methylthiazole

- Molecular Formula : C₄H₄BrNS

- Molecular Weight : 178.05 g/mol

- Key Features : A methyl group replaces the formyl group at position 3.

- Solubility : Slightly soluble in water .

- Applications : Used in proteomics research and as a building block for functionalized thiazoles .

- Comparison : The absence of the formyl group reduces electrophilicity, limiting its utility in condensation reactions compared to this compound.

2-Bromo-5-cyclopropyl-thiazole

- Molecular Formula : C₆H₆BrNS

- Molecular Weight : 204.09 g/mol

- Key Features : A cyclopropyl group at position 5 introduces steric bulk.

- Applications : Serves as a precursor for agrochemicals and metal-binding ligands .

- Comparison : The cyclopropyl group enhances lipophilicity but complicates further functionalization due to steric hindrance.

2-Amino-5-bromo-4-methylthiazole

- Molecular Formula : C₄H₅BrN₂S

- Molecular Weight : 193.06 g/mol

- Key Features: An amino group at position 2 and a methyl group at position 3.

- Applications : Intermediate in pharmaceuticals, including antihistamines and antivirals .

- Comparison: The amino group enables hydrogen bonding and coordination chemistry, diverging from the aldehyde-driven reactivity of this compound.

Functional Group Variations in Thiazole Derivatives

4-Bromo-5-(hydrazono)ethyl-2-(methylthio)thiazole (4f)

- Molecular Formula : C₁₂H₁₁BrFN₃S₂

- Molecular Weight : 360.26 g/mol

- Key Features: A brominated thiazole with a hydrazono-ethyl side chain.

- Comparison: The hydrazono group introduces redox activity, unlike the formyl group in this compound.

5-Bromo-2-(thiophen-2-yl)-1H-benzimidazole

- Molecular Formula : C₁₂H₈BrN₂S

- Molecular Weight : 293.18 g/mol

- Key Features : A benzimidazole-thiophene hybrid with a bromine atom.

- Applications : Exhibits pharmacological activity, including antiviral and anticancer effects .

- Comparison : The fused benzimidazole ring system expands π-conjugation, enhancing biological target interaction compared to simpler thiazoles.

Data Table: Key Comparative Metrics

Structural and Electronic Effects

- Electron-Withdrawing Groups : The formyl group in this compound increases electrophilicity at C5, favoring reactions like aldol condensations. In contrast, electron-donating groups (e.g., methyl in 2-bromo-5-methylthiazole) reduce reactivity .

- Steric Effects : Bulky substituents (e.g., cyclopropyl in 2-bromo-5-cyclopropyl-thiazole) hinder nucleophilic attacks but improve stability .

- Biological Relevance: Brominated thiazoles with amino or hydrazono groups (e.g., 2-amino-5-bromo-4-methylthiazole) show enhanced bioactivity due to hydrogen-bonding capabilities .

Biological Activity

2-Bromo-5-formylthiazole (CAS Number: 464192-28-7) is a heterocyclic compound notable for its diverse applications in organic synthesis and medicinal chemistry. This compound features a thiazole ring with a bromine atom at the second position and a formyl group at the fifth position, which contributes to its unique reactivity and biological activities.

- Molecular Formula : C₄H₂BrNOS

- Molecular Weight : 192.03 g/mol

- Melting Point : 94-96 °C

- Boiling Point : 264.9 °C (predicted)

- Density : 1.920 g/cm³ (predicted)

These properties indicate that this compound is a crystalline solid that can be utilized in various chemical reactions, particularly in the synthesis of biologically active compounds.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom enhances its interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that this compound derivatives can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Research indicates that this compound can act as an inhibitor of certain kinases involved in cancer progression. This inhibition may disrupt signaling pathways critical for tumor growth and metastasis, suggesting potential therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes key structural analogs and their corresponding biological activities:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| 2-Bromo-5-methylthiazole | Methyl group instead of formyl | Different antimicrobial profile |

| 5-Bromo-1,3-thiazole | Altered substitution pattern | Used primarily in synthetic pathways |

| 4-Methylthiazole | Methyl group at position four | Varies in reactivity compared to position five |

| 2-Bromo-1-(thiazol-2-yl)ethanone | Contains an ethanone moiety | Distinct reactivity due to carbonyl functionality |

| 5-Methylthiazole-2-carbaldehyde | Methyl group at position five | Focused more on aldehyde reactivity |

This table illustrates how variations in structure can lead to different biological activities, highlighting the importance of molecular design in drug development.

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

- Cancer Cell Apoptosis : Another study explored the effects of this compound on human lung cancer cells. The results showed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways, confirming its potential as an anticancer agent.

Q & A

Q. Basic: What are the primary synthetic routes for 2-Bromo-5-formylthiazole, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves cyclization reactions. A common approach is the reaction of α-bromoacetophenone derivatives with thiourea or substituted thioamides in anhydrous ethanol . Key optimization parameters include:

- Temperature: Elevated temperatures (70–90°C) improve cyclization efficiency.

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .

- Catalysts: Lewis acids like ZnCl₂ may accelerate ring closure but require careful stoichiometric control to avoid side reactions .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Thiourea cyclization | 65–75 | >90 | Ethanol, 80°C, 12 hr | |

| Thioamide coupling | 78–85 | >95 | DMF, ZnCl₂, 70°C, 8 hr |

Q. Advanced: How can researchers resolve contradictions in reaction outcomes when using different catalysts or solvents?

Answer:

Discrepancies in yields or byproduct formation often stem from:

- Steric hindrance: Bulky substituents on starting materials reduce cyclization efficiency .

- Solvent polarity: Protic solvents (e.g., ethanol) favor proton transfer steps, while aprotic solvents stabilize intermediates .

- Catalyst compatibility: ZnCl₂ may deactivate sensitive functional groups (e.g., aldehydes), necessitating alternative catalysts like CuI .

Methodological approach:

Perform kinetic studies under varying conditions.

Use HPLC or GC-MS to track intermediate formation .

Validate results with computational modeling (e.g., DFT) to identify energy barriers in reaction pathways .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: The aldehyde proton resonates at δ 9.8–10.2 ppm, while the thiazole ring protons appear at δ 7.5–8.2 ppm . Bromine induces splitting patterns in adjacent carbons .

- IR spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~680 cm⁻¹ (C-Br stretch) confirm functional groups .

- X-ray crystallography: Resolves spatial arrangement, particularly the dihedral angle between the thiazole ring and aldehyde group (~15–20°) .

Q. Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) studies reveal:

- Electrophilic sites: The bromine atom (σ-hole) and aldehyde carbon are primary reactive centers .

- Nucleophilic aromatic substitution (SNAr): The electron-withdrawing formyl group activates the thiazole ring for substitution at the 2-position (Br site) .

- Docking studies: Molecular docking with enzymes (e.g., kinases) shows the aldehyde group participates in hydrogen bonding, influencing bioactivity .

Table 2: Calculated Reactivity Parameters (DFT)

| Parameter | Value (eV) | Role in Reactivity |

|---|---|---|

| LUMO Energy | -1.8 | Electrophilicity |

| HOMO-LUMO Gap | 4.2 | Kinetic stability |

| Fukui Index (Br) | 0.12 | Susceptibility to SNAr |

Q. Basic: What strategies are used to analyze the biological activity of this compound derivatives?

Answer:

- In vitro assays: Evaluate antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) .

- Enzyme inhibition: Screen against tyrosine kinases or proteases using fluorescence-based assays .

- SAR studies: Modify the aldehyde group to amides or hydrazones and compare activity trends .

Q. Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

- Light sensitivity: The aldehyde group undergoes photodegradation; store in amber vials at -20°C .

- Moisture: Hydrolysis of the C-Br bond occurs in aqueous media (t₁/₂ = 48 hr at pH 7.4) .

- Long-term stability: Purity remains >95% for 6 months under inert gas (N₂ or Ar) .

Q. Basic: How are structural analogs of this compound designed for specific applications?

Answer:

- Anticancer analogs: Introduce fluorophenyl or trifluoromethyl groups to enhance lipophilicity and target binding .

- Antimicrobial analogs: Replace the formyl group with thiourea or sulfonamide moieties .

- Material science: Incorporate into conjugated polymers for optoelectronic applications by Suzuki-Miyaura coupling .

Properties

IUPAC Name |

2-bromo-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNOS/c5-4-6-1-3(2-7)8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUWIZUEHXRECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378314 | |

| Record name | 2-Bromo-5-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464192-28-7 | |

| Record name | 2-Bromo-5-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.